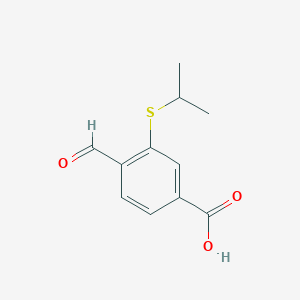
4-Formyl-3-propan-2-ylsulfanylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-3-propan-2-ylsulfanylbenzoic acid is an organic compound with the molecular formula C11H12O3S It is characterized by the presence of a formyl group (–CHO) and a propan-2-ylsulfanyl group (–S–CH(CH3)2) attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-3-propan-2-ylsulfanylbenzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the formyl group through a Vilsmeier-Haack reaction, where a substituted benzene reacts with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The propan-2-ylsulfanyl group can be introduced via a nucleophilic substitution reaction using an appropriate thiol reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Formyl-3-propan-2-ylsulfanylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (–CH2OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, thiols, and other nucleophiles
Major Products Formed
Oxidation: 4-Carboxy-3-propan-2-ylsulfanylbenzoic acid
Reduction: 4-Hydroxymethyl-3-propan-2-ylsulfanylbenzoic acid
Substitution: Various substituted benzoic acids depending on the nucleophile used
Applications De Recherche Scientifique
4-Formyl-3-propan-2-ylsulfanylbenzoic acid has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activities, including enzyme inhibition or as ligands in biochemical assays.
Medicine: The compound or its derivatives could be investigated for pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as a building block in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Formyl-3-propan-2-ylsulfanylbenzoic acid would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The formyl group may participate in covalent bonding with nucleophilic sites on proteins, while the sulfanyl group could influence the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formylbenzoic acid: Lacks the propan-2-ylsulfanyl group, making it less hydrophobic and potentially less reactive in certain contexts.
3-Formylbenzoic acid: Similar structure but with the formyl group in a different position, which can affect its reactivity and interaction with other molecules.
4-Formyl-3-methylbenzoic acid: Contains a methyl group instead of a propan-2-ylsulfanyl group, leading to different steric and electronic properties.
Uniqueness
4-Formyl-3-propan-2-ylsulfanylbenzoic acid is unique due to the presence of both a formyl group and a propan-2-ylsulfanyl group on the benzoic acid core. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
IUPAC Name |
4-formyl-3-propan-2-ylsulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-7(2)15-10-5-8(11(13)14)3-4-9(10)6-12/h3-7H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGNOKNQEFJUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=CC(=C1)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














